5-[[2-(2-Methoxyphenyl)pyrrolidin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole
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Overview
Description
5-[[2-(2-Methoxyphenyl)pyrrolidin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a pyrrolidine ring, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-(2-Methoxyphenyl)pyrrolidin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine derivative, followed by the introduction of the methoxyphenyl group and the formation of the oxadiazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[[2-(2-Methoxyphenyl)pyrrolidin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[[2-(2-Methoxyphenyl)pyrrolidin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[[2-(2-Methoxyphenyl)pyrrolidin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring.
Uniqueness
5-[[2-(2-Methoxyphenyl)pyrrolidin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[[2-(2-methoxyphenyl)pyrrolidin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-3-7-16-18-17(22-19-16)12-20-11-6-9-14(20)13-8-4-5-10-15(13)21-2/h4-5,8,10,14H,3,6-7,9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNFSBYCFSBEQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CN2CCCC2C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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